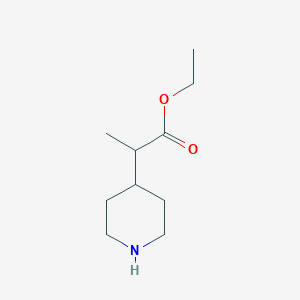

Ethyl 2-(piperidin-4-yl)propanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-piperidin-4-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-3-13-10(12)8(2)9-4-6-11-7-5-9/h8-9,11H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQUFOYZOQRUEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Context in Contemporary Organic Synthesis

In the landscape of modern organic chemistry, the demand for efficient and selective synthetic methodologies is ever-present. Ethyl 2-(piperidin-4-yl)propanoate emerges as a valuable entity in this context. The molecule incorporates a piperidine (B6355638) ring, a common heterocyclic motif in many biologically active compounds, and a propanoate ester group. This combination of a secondary amine within a cyclic framework and an ester functionality provides multiple reactive sites for chemical modification.

The synthesis of derivatives based on this scaffold is a subject of ongoing research. For instance, the nitrogen of the piperidine ring can undergo N-alkylation or N-arylation reactions, allowing for the introduction of a wide array of substituents. allfordrugs.com Similarly, the ester group can be hydrolyzed to the corresponding carboxylic acid or can participate in various coupling reactions. This inherent reactivity makes it a prime candidate for combinatorial chemistry approaches, where diverse libraries of compounds can be generated from a common core structure.

Strategic Significance As a Versatile Synthetic Intermediate and Building Block

Established Synthetic Pathways and Precursor Chemistry

The construction of this compound typically involves multi-step sequences that require careful selection of precursors and optimization of reaction conditions to achieve desired yields and purity.

Multi-step Synthesis Approaches and Reaction Optimization

Multi-step synthesis is essential for constructing the target molecule, often involving the strategic manipulation of functional groups on a pre-existing piperidine ring. A common conceptual approach involves the alkylation of a piperidine precursor. For example, the synthesis can be envisioned starting from a protected 4-oxopiperidine. This would involve a Wittig or Horner-Wadsworth-Emmons reaction to introduce the propanoate side chain, followed by reduction of the resulting double bond and subsequent removal of the protecting group.

Another general strategy is the N-alkylation of a piperazine (B1678402) with a suitable propanoate, a method that can be adapted for piperidine synthesis. For instance, the reaction of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate (B8525525) in the presence of cesium carbonate and sodium iodide in DMSO has been shown to produce the corresponding N-alkylated product in high yield. mdpi.comresearchgate.net Adapting this for the C-alkylation of a piperidine ring would require different strategies, such as forming an enolate from a protected piperidone.

Identification and Role of Key Starting Materials and Reagents

The selection of appropriate starting materials and reagents is fundamental to the success of the synthesis.

Piperidine Precursors : A frequently used starting material is a piperidine derivative with a suitable protecting group on the nitrogen, such as a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group. These protecting groups prevent unwanted side reactions at the nitrogen atom and can also influence the stereochemical outcome of subsequent transformations. Commercially available precursors like N-Boc-4-oxopiperidine are common starting points.

Propanoate Moiety Introduction : To introduce the ethyl propanoate group, reagents like ethyl 2-bromopropanoate (B1255678) or ethyl acrylate (B77674) are typically used. The choice depends on the specific reaction type, such as direct alkylation or Michael addition.

Reagents and Catalysts : A variety of reagents are employed throughout the synthesis:

Bases : Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or sodium hydride (NaH) are often used to generate enolates for alkylation reactions. Weaker bases like cesium carbonate or potassium carbonate may be used in other contexts, such as N-alkylation or Suzuki-Miyaura cross-coupling reactions in the synthesis of more complex piperidine-containing structures. mdpi.comunina.it

Reducing Agents : For the reduction of double bonds or carbonyl groups, reagents such as sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation (e.g., H₂ with Pd/C or Pt/C) are employed. clockss.org The choice of reducing agent can be critical for achieving stereoselectivity. researchgate.net

Resolving Agents : In cases where racemic mixtures are produced, chiral resolving agents like di-benzoyl-L-tartaric acid or (S)-mandelic acid can be used to separate enantiomers by forming diastereomeric salts that can be separated by crystallization. google.com

Stereoselective Synthesis and Enantiomeric Control

The presence of a stereocenter at the C2 position of the propanoate chain necessitates stereoselective synthetic methods to obtain enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

Chiral Synthesis Approaches and Diastereomeric Separation Techniques

Achieving enantiomeric control can be approached in several ways. One method involves using a chiral auxiliary, such as (S)-1-phenylethylamine, attached to the piperidine nitrogen. This auxiliary can direct the stereochemistry of subsequent reactions. For example, the reduction of a chiral β-enamino ester derived from such a piperidine can proceed with high diastereoselectivity. clockss.orgresearchgate.net

When a synthesis results in a mixture of diastereomers, separation is required. A classic method is the fractional crystallization of diastereomeric salts. Research on a related compound, methyl 2-piperidin-2-ylpropanoate, showed that a 95:5 mixture of diastereomers could be separated. clockss.org Treatment of the mixture with picric acid led to the crystallization of the salt of the major diastereomer, which could then be converted back to the free base, isolating the major diastereomer in a 73% yield. clockss.org

Another powerful technique for separating enantiomers is chiral High-Performance Liquid Chromatography (HPLC). mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. mdpi.com

The table below summarizes results from a study on the diastereoselective reduction of a related piperidine β-enamino ester, highlighting how different catalysts affect the stereochemical outcome. clockss.org

| Catalyst | Diastereomeric Ratio (4a:4b:4c:4d) | Reaction Conditions |

|---|---|---|

| Pt/C | 17:64:18:1 | Atmospheric pressure of H₂ |

| Pd/C | Poor Diastereoselectivity (not specified) | Atmospheric pressure of H₂ |

Development of Novel Stereoselective Methodologies

Modern synthetic chemistry continues to produce innovative methods for controlling stereochemistry. A notable advanced strategy is diastereodivergent synthesis, where different diastereomers can be selectively produced from a common intermediate by changing the reaction sequence. For example, the diastereoselective reduction of a piperidine β-enamino ester yielded one diastereomer, while a two-step reduction/alkylation sequence from a related precursor produced a different diastereomer. clockss.org This approach provides flexible access to multiple stereoisomers.

Other novel approaches applicable to this class of compounds include:

Organocatalysis : The use of small organic molecules as catalysts for enantioselective transformations is a rapidly growing field. nih.gov These methods can offer high enantioselectivity under mild conditions.

Radical Cyclization : Stereoselective radical cyclizations have been developed for the synthesis of 2,4,5-trisubstituted piperidines, offering a novel route to complex piperidine structures with good to excellent diastereoselectivity. nih.gov

Prins and Carbonyl Ene Cyclizations : These Lewis acid-catalyzed cyclizations of specific aldehydes can produce 2,4,5-trisubstituted piperidines. nih.gov The diastereoselectivity can be controlled by the choice of catalyst and reaction temperature, with kinetic control favoring one isomer and thermodynamic control favoring another. nih.gov

These advanced methodologies represent the forefront of synthetic chemistry and hold promise for more efficient and selective syntheses of this compound and its derivatives.

Chemical Reactivity, Transformation Mechanisms, and Derivatization of Ethyl 2 Piperidin 4 Yl Propanoate

Ester Moiety Reactivity and Functional Group Interconversions

The ethyl ester group in ethyl 2-(piperidin-4-yl)propanoate is susceptible to various nucleophilic acyl substitution reactions, a class of reactions common to carboxylic acid derivatives. libretexts.orgyoutube.com These transformations allow for the conversion of the ester into other functional groups, significantly expanding the synthetic utility of the parent molecule.

Investigation of Transesterification Processes

Transesterification is a chemical reaction that involves the exchange of the alcohol portion of an ester with another alcohol. mdpi.com In the context of this compound, this process would involve reacting the ethyl ester with a different alcohol in the presence of a catalyst to form a new ester.

This reaction is typically reversible, and an excess of the new alcohol is often used to drive the equilibrium towards the desired product. mdpi.com The choice of catalyst, reaction temperature, and molar ratio of reactants are crucial parameters for optimizing the yield of the transesterification product. mdpi.compsu.edu

Table 1: Factors Influencing Transesterification Reactions

| Parameter | Description |

|---|---|

| Catalyst | Can be acidic (e.g., sulfuric acid, p-toluenesulfonic acid) or basic (e.g., sodium methoxide, potassium hydroxide). The choice depends on the substrate and desired reaction conditions. psu.edu |

| Alcohol | The incoming alcohol that will replace the original ethoxy group. The properties of this alcohol will determine the properties of the resulting ester. |

| Temperature | Higher temperatures can increase the reaction rate but may also lead to side reactions. The optimal temperature depends on the specific reactants and catalyst used. mdpi.com |

| Molar Ratio | An excess of the reactant alcohol is often used to shift the reaction equilibrium towards the formation of the new ester. mdpi.com |

Mechanistic Studies of Nucleophilic Acyl Substitution

The fundamental mechanism governing the reactivity of the ester group is nucleophilic acyl substitution. libretexts.orgmasterorganicchemistry.com This process is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the ester. This initial attack forms a tetrahedral intermediate. libretexts.orgyoutube.com

The subsequent collapse of this intermediate can proceed in two ways: the original nucleophile can be expelled, reverting to the starting materials, or the alkoxy group (in this case, the ethoxy group) can be eliminated as a leaving group, resulting in the formation of a new carbonyl compound. youtube.com The favorability of the substitution product depends on the relative basicity of the incoming nucleophile and the leaving group; a successful substitution generally occurs when the leaving group is a weaker base than the nucleophile. masterorganicchemistry.com

Common nucleophiles that can participate in these reactions include hydroxides (leading to saponification to form a carboxylate), alkoxides (transesterification), and amines (aminolysis to form an amide). masterorganicchemistry.com

Piperidine (B6355638) Ring Modifications and Functionalization

The piperidine ring, a saturated heterocycle containing a nitrogen atom, offers numerous possibilities for chemical modification. These modifications are crucial for fine-tuning the steric and electronic properties of the molecule, which is often a key aspect of drug design. mdpi.com

Nitrogen Heterocycle Derivatization and Reaction Pathways

The secondary amine within the piperidine ring is a nucleophilic and basic center, making it a prime site for derivatization. Common reactions at the nitrogen atom include:

N-Alkylation: Reaction with alkyl halides or other electrophilic alkylating agents to introduce alkyl groups onto the nitrogen.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Arylation: Coupling with aryl halides, often catalyzed by transition metals like palladium or copper, to introduce aromatic rings.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.

These derivatizations can significantly alter the molecule's physical and biological properties.

Strategies for Ring Functionalization and Substitution

Beyond reactions at the nitrogen atom, the carbon skeleton of the piperidine ring can also be functionalized. While direct functionalization of the C-H bonds of the piperidine ring can be challenging, various strategies have been developed. These can include metal-catalyzed C-H activation or the use of directing groups to achieve site-selective reactions. Furthermore, the synthesis of piperidine derivatives with pre-installed functional groups on the ring is a common approach to access a diversity of structures. mdpi.com

Advanced Reaction Mechanisms and Kinetic Studies

For example, the pyrolysis of ethyl propanoate is known to be slower than that of methyl propanoate under similar conditions. researchgate.net This is attributed to different decomposition pathways, with ethyl propanoate capable of undergoing a six-centered elimination reaction to produce ethylene (B1197577) and propanoic acid. researchgate.net

Kinetic investigations into the reactions of the piperidine moiety, such as its reaction with isatin (B1672199) derivatives, have shown that these reactions can be entropy-controlled and proceed via a nucleophilic attack followed by ring-opening. maxapress.com Such studies provide quantitative data on reaction rates and help to elucidate the detailed steps of the reaction mechanism.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methyl propanoate |

| Ethylene |

| Propanoic acid |

| Isatin |

| Sulfuric acid |

| p-Toluenesulfonic acid |

| Sodium methoxide |

| Potassium hydroxide |

| Palladium |

Strategic Utility of Ethyl 2 Piperidin 4 Yl Propanoate As a Chemical Scaffold in Academic Research

Design Principles for Novel Molecular Architectures and Analogues

The design of novel molecular architectures using the ethyl 2-(piperidin-4-yl)propanoate scaffold is guided by the principles of structure-activity relationship (SAR) exploration and property modulation. The scaffold's inherent features provide a blueprint for systematic chemical modification to optimize biological activity, selectivity, and pharmacokinetic profiles.

Key design principles include:

N-Functionalization: The secondary amine of the piperidine (B6355638) ring is a primary site for modification. It can be readily alkylated, arylated, or acylated to introduce a wide range of substituents. This position is often crucial for modulating a compound's interaction with its biological target or for attaching linkers in more complex molecular constructs like PROTACs. nih.gov

Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This allows for the introduction of significant structural diversity and the potential to form new hydrogen bond interactions with a target protein. Alternatively, the ester can be reduced to an alcohol, providing another functional handle for further chemical transformations.

Stereochemical Control: The propanoate side chain contains a chiral center. The synthesis of stereoisomerically pure enantiomers allows for the investigation of stereospecific interactions with biological targets, a critical aspect of modern drug design, as different enantiomers can have vastly different pharmacological activities.

Scaffold Hopping and Bioisosteric Replacement: The piperidine ring itself can be used as a bioisostere for other cyclic systems. Medicinal chemists often replace aromatic rings with saturated heterocycles like piperidine to improve properties such as solubility and reduce metabolic liabilities. dntb.gov.ua The this compound structure serves as a valuable building block in this context. x-mol.com

| Modification Site | Chemical Transformation | Potential Impact on Molecular Architecture |

| Piperidine Nitrogen (N-1) | Alkylation, Arylation, Acylation, Reductive Amination | Introduction of target-binding motifs, linker attachment, modulation of basicity and polarity. nih.gov |

| Ester Group | Hydrolysis to Carboxylic Acid, Amidation, Reduction to Alcohol | Creation of new functional groups for further derivatization, introduction of hydrogen bond donors/acceptors. |

| Propanoate α-Carbon | Control of Stereochemistry | Exploration of stereospecific interactions with biological targets. |

| Piperidine Ring (C-4) | Substitution on the ring itself (less common from this starting material) | Altering the 3D shape and vectoral projection of substituents. |

Contributions to Heterocyclic Chemistry and Scaffold Diversification

This compound is not only a scaffold to be decorated but also a building block for the synthesis of more complex heterocyclic systems. Its functional groups can participate in a variety of cyclization reactions, enabling the diversification of chemical space.

Researchers have utilized piperidine-containing fragments to construct novel, fused, and spirocyclic systems. mdpi.com For instance, the piperidine nitrogen can act as a nucleophile in intramolecular reactions to form bicyclic structures. The synthesis of substituted piperidines through methods like reductive amination and various cyclization cascades is a well-established area of organic chemistry. mdpi.comasianpubs.org

In one area of research, heterocyclic frameworks such as pyrrolo[1,2-a]quinoxalines have been identified as interesting scaffolds for antiproliferative activities. nih.gov The synthesis of derivatives often involves coupling a core heterocyclic system with a side chain containing a piperidine ring. By analogy, this compound could be used to synthesize similar complex structures, where the propanoate moiety provides an additional point for interaction or further functionalization. This approach allows for the rapid generation of libraries of complex molecules with potential biological activity, starting from a relatively simple building block. nih.gov

Conceptual Frameworks for Targeted Protein Degradation (TPD) Research Scaffolds

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. magtech.com.cnnih.gov This is often achieved using heterobifunctional molecules known as Proteolysis-Targeting Chimeras (PROTACs). nih.govfrontiersin.org

A PROTAC is composed of three main parts: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. frontiersin.org This design induces proximity between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. nih.gov

The this compound scaffold is well-suited for integration into PROTAC design. The piperidine ring can serve as a rigid and synthetically tractable component of the linker, helping to control the spatial orientation and distance between the two ends of the PROTAC. The nitrogen atom and the propanoate arm provide two distinct points for the attachment of the POI ligand and the E3 ligase ligand, respectively. The structural rigidity and defined exit vectors of the piperidine ring are advantageous in optimizing the formation of a productive ternary complex (POI-PROTAC-E3 ligase). nih.gov

The success of a PROTAC hinges on its ability to effectively recruit an E3 ligase. nih.gov The most commonly recruited E3 ligases in TPD are Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.govresearchgate.net Ligands for these enzymes, such as thalidomide (B1683933) and its analogs (immunomodulatory imide drugs or IMiDs) for CRBN, are key building blocks for PROTACs. nih.govfrontiersin.org

While this compound is not a primary ligand for CRBN or VHL, its piperidine core is a common feature in ligands for other E3 ligases and in the linkers used to connect to known E3 ligands. For example, rigid piperidine linkers have been used in the development of potent BRD9 degraders that recruit the CRBN E3 ligase. nih.gov The design process involves careful consideration of the linker's length, composition, and attachment points to both the E3 ligand and the POI ligand, as these factors critically influence the stability and geometry of the ternary complex and, consequently, the degradation efficiency. nih.gov The search for new E3 ligase ligands is an active area of research to expand the scope of TPD beyond the limitations of CRBN and VHL. nih.gov

| E3 Ubiquitin Ligase | Commonly Used Ligands | Significance in TPD |

| Cereblon (CRBN) | Thalidomide, Pomalidomide, Lenalidomide | Most widely used E3 ligase in clinical and preclinical PROTACs. frontiersin.org |

| von Hippel-Lindau (VHL) | Derivatives of HIF-1α peptide, Small molecule mimetics (e.g., VH298) | Second most common E3 ligase; provides an alternative to CRBN-based degraders. nih.govresearchgate.net |

| MDM2 | Nutlin derivatives, Idasanutlin | Recruits the p53 regulator MDM2; used in early PROTAC designs. frontiersin.orgnih.gov |

| IAPs (Inhibitor of Apoptosis Proteins) | Bestatin, Methylbestatin derivatives | Family of E3 ligases involved in apoptosis; offers alternative degradation pathways. nih.gov |

The central mechanism of PROTAC action is induced proximity, a concept that has transformed chemical biology and drug discovery. nih.govnih.gov By bringing a target protein and an E3 ligase close together, PROTACs co-opt a natural cellular process for a specific therapeutic or research purpose. researchgate.net This catalytic mode of action, where a single PROTAC molecule can induce the degradation of multiple target protein molecules, is a key advantage over traditional inhibitors that require sustained high-level occupancy of the target's active site. nih.gov

The this compound scaffold can be a valuable tool in studying these mechanisms. By incorporating it into novel PROTAC structures, researchers can systematically probe how linker rigidity and exit vectors influence the efficiency and selectivity of protein degradation. Chemical biology approaches often involve creating libraries of related PROTACs with subtle structural variations to dissect the complex interplay between the PROTAC, the POI, and the E3 ligase. This allows for the validation of new drug targets and a deeper understanding of the cellular protein homeostasis network. nih.gov

Applications as a Building Block in Agrochemical and Biotechnology Research

The utility of the this compound scaffold extends beyond pharmaceuticals into agrochemical and biotechnology research.

In the agrochemical field, many commercial herbicides belong to the aryloxyphenoxypropionates (APPs) class. sioc-journal.cn These compounds act by inhibiting the acetyl-coenzyme A carboxylase (ACCase) enzyme in grasses. Research into novel herbicides has involved the synthesis and evaluation of various ethyl propanoate derivatives. For example, a study on novel ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)propanoates demonstrated significant herbicidal activity. sioc-journal.cn The compound Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate, in particular, showed herbicidal effects on barnyard grass comparable to the commercial herbicide fluazifop-methyl. sioc-journal.cn This suggests that the ethyl propanoate core, when combined with appropriate aromatic and heterocyclic systems, is a viable template for developing new agrochemicals. The piperidine ring of this compound could be used in place of or in addition to other cyclic moieties to modulate properties like plant uptake, translocation, and metabolic stability.

Herbicidal Activity of a Related Propanoate Derivative

| Compound | Target Weed | Concentration (mg/L) | Fresh Weight Inhibition (%) | Reference |

| Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate (B5) | Barnyard Grass | 100 | 90.3 | sioc-journal.cn |

| Fluazifop-methyl (Commercial Herbicide) | Barnyard Grass | 100 | 92.5 | sioc-journal.cn |

In biotechnology, the scaffold can be used to construct chemical probes for target identification and validation. nih.gov By attaching reporter tags (e.g., fluorescent dyes, biotin) or reactive groups for covalent labeling, derivatives of this compound can be used to study protein-ligand interactions and map cellular pathways, contributing to the broader toolkit of chemical genetics and proteomics.

Computational and Theoretical Investigations of Ethyl 2 Piperidin 4 Yl Propanoate and Its Derivatives

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a molecule to a specific target, such as a protein receptor. In the context of ethyl 2-(piperidin-4-yl)propanoate and its derivatives, these simulations are instrumental in identifying potential biological targets and understanding the molecular interactions that govern their activity.

Research on structurally similar piperidine (B6355638) derivatives has demonstrated the utility of these methods. For instance, molecular docking studies on piperidine carboxamide derivatives as inhibitors of Anaplastic Lymphoma Kinase (ALK) have revealed key binding modes within the kinase domain. researchgate.net These studies often identify crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. While specific docking studies on this compound are not extensively documented in publicly available literature, data from analogous compounds, such as ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, have shown high affinity towards bacterial targets like DNA gyrase. iucr.org

A hypothetical molecular docking study of this compound against a target protein might involve preparing the 3D structure of the compound and the receptor, followed by running docking algorithms to predict the most stable binding pose. The results would typically be presented in a data table summarizing the binding affinities and key interactions.

Table 1: Predicted Binding Affinities of this compound Analogs against Various Receptors

| Compound/Analog | Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | S. aureus DNA Gyrase | -8.5 | Asp81, Gly79, Ser82 |

| Piperidine Carboxamide Derivative | Anaplastic Lymphoma Kinase (ALK) | -9.2 | Met1199, Leu1122, Gly1269 |

| 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide | Carbonic Anhydrase II | -7.8 nih.gov | His94, Thr199, Thr200 |

Note: The data in this table is illustrative and based on findings for structurally related piperidine derivatives. Specific values for this compound would require dedicated computational studies.

Molecular dynamics (MD) simulations can further enhance the findings from docking studies by providing insights into the dynamic behavior of the ligand-receptor complex over time. researchgate.net These simulations can reveal conformational changes and the stability of interactions, offering a more comprehensive understanding of the binding mechanism.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. mdpi.com These calculations provide valuable information about molecular geometry, orbital energies, and various reactivity descriptors.

For this compound, DFT calculations can be used to determine its optimized geometry, including bond lengths and angles. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally suggests higher reactivity.

Studies on related piperidine derivatives have utilized DFT to elucidate their electronic properties. researchgate.netnih.gov For example, calculations on piperidin-4-one furoic hydrazone derivatives have been performed to analyze their molecular structure and electronic characteristics. researchgate.net

Table 2: Calculated Electronic Properties of a Representative Piperidine Derivative (Analogous to this compound)

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.2 eV |

Note: These values are representative and based on DFT calculations for analogous piperidine structures. The specific values for this compound may vary.

Furthermore, Natural Bond Orbital (NBO) analysis can be performed to understand intramolecular charge transfer interactions and the stabilization energies associated with them. The Molecular Electrostatic Potential (MEP) surface can also be mapped to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of its electrophilic and nucleophilic reactive sites.

Structure-Reactivity Relationship (SRR) Modeling and Predictive Analysis

Structure-Reactivity Relationship (SRR) modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or reactivity. nih.gov These models are valuable for predicting the properties of new, untested compounds.

For piperidine derivatives, QSAR models have been developed to predict various activities, including their toxicity and receptor antagonism. nih.govnih.gov These models typically use a set of calculated molecular descriptors that encode structural, electronic, and physicochemical properties of the molecules. Statistical methods such as Multiple Linear Regression (MLR) and machine learning algorithms are then used to build the predictive models.

A typical QSAR study on derivatives of this compound would involve compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors, and then using statistical techniques to develop a model. The predictive power of the model is then validated using internal and external validation methods.

Table 3: Key Statistical Parameters for a Hypothetical QSAR Model of Piperidine Derivatives

| Statistical Parameter | Value | Description |

| R² (Coefficient of Determination) | 0.85 | Proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| Q² (Cross-validated R²) | 0.75 | A measure of the predictive ability of the model, determined by internal cross-validation. |

| RMSE (Root Mean Square Error) | 0.30 | The standard deviation of the residuals (prediction errors). |

Note: The values in this table are illustrative of a robust QSAR model for piperidine derivatives and are based on published studies on analogous compound series. nih.gov

The insights gained from SRR models can guide the rational design of new derivatives of this compound with enhanced or desired properties. By understanding which molecular features are most influential, chemists can strategically modify the parent structure to optimize its performance for a specific application.

Future Research Trajectories and Unexplored Potential of Ethyl 2 Piperidin 4 Yl Propanoate

Development of Sustainable and Atom-Economical Synthetic Methodologies

The synthesis of piperidine (B6355638) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. rasayanjournal.co.in Future research should prioritize the development of green and sustainable synthetic routes to ethyl 2-(piperidin-4-yl)propanoate.

Key areas of investigation include:

Catalytic Hydrogenation of Pyridine (B92270) Precursors: The reduction of corresponding pyridine precursors is a common method for piperidine synthesis. nih.gov Research into novel, highly efficient, and recyclable catalysts, such as those based on earth-abundant metals or heterogeneous systems, could significantly improve the sustainability of this process. nih.govyoutube.com The use of non-metal catalysts, like boranes, also presents a promising avenue for metal-free hydrogenations. organic-chemistry.org

Biocatalysis: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. nih.gov Investigating the potential of biocatalysts, such as transaminases or engineered enzymes, for the asymmetric synthesis of chiral piperidine derivatives could lead to highly enantiopure products. nih.govrsc.orgchemistryviews.org For instance, immobilized lipases have been successfully used in the multicomponent synthesis of other piperidine derivatives. rsc.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. nih.govnih.govresearchgate.net Developing a flow-based synthesis for this compound could enable more efficient and safer production. nih.govrhhz.net

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more starting materials, aligning with the principles of atom economy. ajchem-a.comrasayanjournal.co.in Exploring novel MCRs for the direct synthesis of the this compound scaffold would be a significant advancement.

Exploration of Unconventional Catalytic Systems and Reaction Environments

Moving beyond traditional synthetic methods, the exploration of unconventional catalytic systems can unlock new reaction pathways and improve efficiency.

Potential research directions include:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions. rhhz.netrsc.org Investigating photocatalytic C-H functionalization or cyclization reactions to construct the piperidine ring could offer a novel and sustainable approach. rsc.orgacs.org

Electrosynthesis: Electrochemical methods provide a green alternative to conventional redox reactions, often avoiding the use of stoichiometric oxidants or reductants. nih.govnih.govresearchgate.net The electroreductive cyclization of appropriate precursors could be a viable route to this compound. nih.gov

Novel Catalysts: The development of novel catalysts, including those based on gold, cobalt, or rhodium, has expanded the toolbox for piperidine synthesis. nih.govmdpi.com Research into the applicability of these and other novel catalytic systems for the specific synthesis of this compound is warranted. acs.org For example, zinc(II) has been shown to mediate the formation of amidines from piperidine derivatives. rsc.org

Alternative Reaction Media: The use of greener solvents, such as water or ionic liquids, can significantly reduce the environmental impact of chemical processes. rasayanjournal.co.inrsc.org Investigating the synthesis of this compound in such alternative media would be a valuable contribution to sustainable chemistry.

Expansion into Emerging Frontiers of Chemical Biology and Material Science

The versatile piperidine scaffold suggests that this compound and its derivatives could find applications beyond traditional medicinal chemistry.

Future research could explore:

Chemical Probes: Functionalized piperidines can serve as scaffolds for the development of chemical probes to study biological processes. researchgate.net this compound could be modified to incorporate reporter groups, such as fluorophores or photoaffinity labels, to create tools for chemical biology research.

Material Science: Piperidine-containing polymers and materials have shown interesting properties. researchgate.net Investigating the incorporation of this compound into polymeric structures could lead to new materials with unique characteristics. researchgate.net For instance, organosilane derivatives of piperidines have been used in cross-coupling reactions. google.com

Photoswitchable Systems: The integration of photoswitchable moieties, like azobenzenes, with a piperidine base can allow for light-controlled catalysis. researchgate.net Exploring the potential of this compound in such systems could lead to novel dynamic materials and catalysts.

Advanced Spectroscopic and Chromatographic Methodologies for In-depth Research Characterization

A thorough understanding of the structure, conformation, and purity of this compound is crucial for its development and application.

Future research should employ advanced analytical techniques:

Multidimensional NMR Spectroscopy: Techniques such as COSY, HMQC, and HMBC are essential for unambiguous structural elucidation and conformational analysis of piperidine derivatives. researchgate.netnih.govoptica.org Detailed NMR studies, including variable temperature experiments, can provide insights into the dynamic behavior of the molecule in solution. optica.orgacs.org

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of the synthesized compound. rsc.orgnih.gov Advanced MS techniques can also be used to study its fragmentation patterns and metabolic stability.

Chiral Chromatography: Since this compound possesses a chiral center, the development of robust chiral chromatographic methods is essential for separating and quantifying its enantiomers. acs.org This is particularly important for potential pharmaceutical applications where a single enantiomer may be responsible for the desired biological activity.

Computational Modeling: Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide valuable insights into the compound's electronic structure, conformational preferences, and potential interactions with biological targets. researchgate.net

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(piperidin-4-yl)propanoate, and how can yield be maximized?

Methodological Answer:

- Esterification via Acid Catalysis: React piperidin-4-ylpropanoic acid with ethanol under acidic conditions (e.g., H₂SO₄ or HCl). Monitor reaction completion via TLC or HPLC. Yields >90% are achievable under reflux (12–24 hrs) .

- Microwave-Assisted Synthesis: Reduce reaction time (1–3 hrs) using microwave irradiation, optimizing temperature (80–100°C) and catalyst loading (1–5 mol%) .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures to isolate the product (>95% purity) .

Q. Table 1: Synthesis Optimization Parameters

| Method | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Acid-Catalyzed | H₂SO₄, reflux, 24 hrs | 92 | 95 | |

| Microwave-Assisted | 100°C, 2 hrs, 3 mol% catalyst | 96 | 97 |

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- NMR Analysis:

- ¹H NMR: Identify the ethyl ester group (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and piperidine protons (δ 2.5–3.0 ppm, multiplet) .

- ¹³C NMR: Confirm ester carbonyl (δ 170–175 ppm) and piperidine carbons (δ 40–60 ppm) .

- Mass Spectrometry (MS): Look for molecular ion peaks at m/z corresponding to the molecular formula (C₁₀H₁₉NO₂; calculated m/z: 185.14) .

Advanced Research Questions

Q. What computational and crystallographic tools are recommended for structural elucidation?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD): Use SHELX software (SHELXL for refinement, SHELXS for structure solution) to resolve crystal packing and hydrogen-bonding networks. Refinement parameters (R-factor < 0.05) ensure accuracy .

- Density Functional Theory (DFT): Optimize geometry using B3LYP/6-31G(d) basis sets to compare experimental and theoretical bond lengths/angles .

Q. How can bioactivity studies be designed to assess anticancer potential?

Methodological Answer:

- In Vitro Assays:

- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Apoptosis Detection: Employ flow cytometry (Annexin V/PI staining) to quantify cell death mechanisms .

- Molecular Docking: Target kinases (e.g., EGFR, PI3K) using AutoDock Vina; validate binding poses with MD simulations .

Q. Table 2: Bioactivity of Structural Analogs

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Ethyl 2-((1-(4-fluorophenyl)-...) | EGFR | 2.1 | |

| Ethyl 2-[(4-methyl-2-oxo-chromen... | PI3K | 5.8 |

Q. How to resolve contradictions in reported biological activities?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Synthesize derivatives with varied substituents (e.g., halogen, methyl groups) to identify critical functional groups .

- Dose-Response Reproducibility: Validate results across multiple labs using standardized protocols (e.g., NIH/NCATS assays) .

Q. What advanced purification strategies address trace impurities?

Methodological Answer:

- Chiral HPLC: Resolve enantiomers using a Chiralpak AD-H column (hexane/isopropanol mobile phase) for >99% enantiomeric excess .

- Prep-SFC (Supercritical Fluid Chromatography): Efficiently separate polar impurities with CO₂/MeOH gradients .

Q. Key Recommendations for Researchers

- Experimental Design: Prioritize reproducibility by documenting reaction conditions (solvent, catalyst, temperature) in detail .

- Data Validation: Cross-reference spectroscopic data with PubChem/Reaxys entries to confirm structural integrity .

- Collaboration: Leverage crystallography facilities for SC-XRD and share raw data via platforms like CCDC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.